molecular formula C19H19N3O4 B2906986 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide CAS No. 896370-50-6

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide

Cat. No.: B2906986
CAS No.: 896370-50-6
M. Wt: 353.378
InChI Key: UFBOURGUGADEMV-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a synthetic small molecule characterized by a pyrrolidin-5-one (γ-lactam) core substituted at the 3-position with a 3,4-dimethylphenyl group. The benzamide moiety is functionalized with a nitro group at the 2-position (ortho to the amide linkage). The compound’s stereoelectronic properties, influenced by the electron-withdrawing nitro group and lipophilic dimethylphenyl substituent, may affect its reactivity, solubility, and target interactions.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-7-8-15(9-13(12)2)21-11-14(10-18(21)23)20-19(24)16-5-3-4-6-17(16)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOURGUGADEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Nitrobenzamide Group: This can be done through nucleophilic substitution reactions, where a nitrobenzoyl chloride reacts with an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidinone ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Aromatic Substitution Patterns

  • Target vs. Compound : The target’s 3,4-dimethylphenyl group enhances lipophilicity compared to the 3-methoxyphenyl group in the analog . Methoxy groups (electron-donating) may increase solubility in polar solvents, while methyl groups favor hydrophobic interactions.

Heterocyclic Core Modifications

  • The pyrrolidin-5-one core in the target is smaller and more strained than the pyrido[2,3-d]pyrimidin-4-one in or the piperidine in , affecting conformational flexibility and binding pocket compatibility.

Functional Group Impact

  • Deuterated Analog () : Deuterium incorporation in the isopropyl group may enhance metabolic stability, a feature absent in the target .
  • Trimethoxybenzamide () : The trimethoxy substitution increases steric bulk and electron density, contrasting with the target’s nitro group .

Implications for Physicochemical Properties and Bioactivity

  • Lipophilicity : The 3,4-dimethylphenyl group likely increases the target’s logP compared to analogs with methoxy or polar substituents, influencing membrane permeability .
  • Electrostatic Interactions: The 2-nitro group may enhance dipole-dipole interactions with target proteins compared to non-nitro analogs (e.g., ) .
  • Stereochemical Considerations : Software like SHELXL () and ORTEP-3 () are critical for resolving such compounds’ crystal structures, enabling precise stereoelectronic analysis .

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrrolidine ring and a nitrobenzamide moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential.

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.4 g/mol
  • CAS Number : 896369-08-7

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary in silico studies suggest that it could exhibit a range of pharmacological effects based on structural similarities with known active compounds. The presence of the pyrrolidine and nitro groups may enhance its binding affinity to specific receptors or enzymes.

Anticancer Potential

Research indicates that compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. For instance, related pyrrolidine derivatives have been evaluated for their effectiveness against leukemia and solid tumors. A study involving 54 human tumor cell lines demonstrated that certain derivatives exhibited significant cytotoxicity, particularly towards leukemia cells .

Antimicrobial Activity

The nitrobenzamide moiety is known for its antimicrobial properties. Similar compounds have been documented to exhibit antibacterial and antifungal activities, suggesting that this compound may also possess such properties.

Research Findings and Case Studies

Study Findings
Cytotoxic Evaluation Demonstrated selective toxicity against leukemia cells; related compounds showed IC50 values indicating significant anticancer activity.
Neuropharmacological StudiesAnalogous compounds exhibited antidepressant effects; potential for similar activity in this compound.
Antimicrobial TestingRelated nitrobenzamide compounds displayed effective antibacterial properties; further testing needed for this specific compound.

Q & A

Q. What are the key steps in synthesizing N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide?

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under controlled pH and temperature.
  • Substitution reactions : Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or coupling reactions.
  • Nitrobenzamide incorporation : Amidation using activated nitrobenzoyl chloride derivatives. Optimization of reaction conditions (e.g., solvent polarity, catalysts like DMAP) is critical for yields >60% .

Q. Which analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., pyrrolidinone carbonyl at ~170 ppm in 13C^{13}\text{C} NMR).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 353.37 [M+H]+^+).
  • X-ray crystallography : Resolves 3D conformation using software like SHELXL or OLEX2 . Purity is validated via HPLC (>95%) and TLC .

Q. What are the primary structural features influencing reactivity?

  • Pyrrolidinone ring : Participates in hydrogen bonding via the carbonyl group.
  • Nitro group (-NO2_2) : Enhances electrophilicity for nucleophilic substitution.
  • 3,4-Dimethylphenyl group : Introduces steric hindrance, affecting regioselectivity in reactions .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Discrepancies (e.g., anti-inflammatory vs. inactive results) may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies:

  • Replicate studies : Use standardized protocols (e.g., LPS-induced inflammation models).
  • SAR analysis : Compare with analogs (e.g., methoxy vs. methyl substituents) to identify critical pharmacophores .

Q. What computational methods model target interactions?

  • Molecular docking : Predict binding affinity to enzymes (e.g., COX-2) using AutoDock Vina.
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS). Validate with in vitro assays (e.g., enzyme inhibition IC50_{50}) .

Q. How can reaction yields be optimized for scaled synthesis?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve nitro group reactivity.
  • Catalyst optimization : Use Pd(OAc)2_2 for coupling steps (yield increase by 15-20%).
  • Purification : Gradient column chromatography (hexane:EtOAc) enhances purity .

Q. What strategies determine the compound’s mechanism of action?

  • Target fishing : Use affinity chromatography or thermal shift assays to identify binding proteins.
  • Pathway analysis : Transcriptomics (RNA-seq) to detect modulated genes (e.g., NF-κB or MAPK pathways) .

Q. How is ADME profiling conducted for preclinical studies?

  • In vitro assays : Microsomal stability (CYP450 metabolism), Caco-2 permeability.
  • In vivo models : Rodent pharmacokinetics (e.g., t1/2_{1/2} = 4.2 hrs, high renal clearance) .

Q. What crystallographic tools refine structural data?

  • SHELX suite : Refine X-ray diffraction data (R-factor <0.05).
  • ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks .

Q. How do substituents impact bioactivity in SAR studies?

  • Nitro position : Ortho-substitution (2-nitro) enhances electrophilicity vs. para.
  • Pyrrolidinone modifications : Methyl groups at C3 improve metabolic stability.
    Compare with analogs (e.g., 4-methoxyphenyl derivatives) to prioritize lead compounds .

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